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molecular formula C10H10O3 B8536249 (2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

(2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

Cat. No. B8536249
M. Wt: 178.18 g/mol
InChI Key: FRLSOAJUVAVPSN-UHFFFAOYSA-N
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Patent
US06031121

Procedure details

The product (143.9 g) in Reference Example 2, namely 2-benzylidene-3-acetoxypropionate methyl ester, is dissolved in methanol (400 ml), followed by addition of an aqueous solution of sodium hydroxide (96.0 g; 2.40 mol; purity of 97%) in water (800 ml). The resulting mixture is stirred at ambient temperature for 90 minutes. The reaction solution is concentrated under reduced pressure to distill off methanol, followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml) for adjusting the resulting mixture to neutrality and subsequent extraction into ethyl acetate (600 ml). The resulting organic phase is washed with saturated saline (300 ml). After filtering off insoluble matters, the resulting solution is concentrated under reduced pressure. To the resulting residue is added toluene (250 ml×4), and the mixture is concentrated under reduced pressure to remove acetic acid to give a crude product of the title compound (107.8 g).
[Compound]
Name
product
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:19])[C:6](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][O:8]C(=O)C>CO.O>[CH:12](=[C:6]([CH2:7][OH:8])[C:5]([OH:19])=[O:4])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
143.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(COC(C)=O)=CC1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off methanol
ADDITION
Type
ADDITION
Details
followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml)
EXTRACTION
Type
EXTRACTION
Details
to neutrality and subsequent extraction into ethyl acetate (600 ml)
WASH
Type
WASH
Details
The resulting organic phase is washed with saturated saline (300 ml)
FILTRATION
Type
FILTRATION
Details
After filtering off insoluble matters
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue is added toluene (250 ml×4)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove acetic acid

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C(C(=O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 107.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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